Metaxalone

Drug scheduling Abuse liability Controlled substance

Select Metaxalone for a compliance-advantaged muscle relaxant procurement strategy. Unlike carisoprodol (Schedule IV), Metaxalone bears no DEA scheduling, eliminating controlled-substance recordkeeping and secure storage overhead. Compared to cyclobenzaprine, it offers reduced sedation and anticholinergic burden, supporting patient populations requiring preserved daytime alertness. Its low aqueous solubility and pronounced food effect also create formulation R&D opportunities for solid dispersion or lipid-based bioavailability enhancement. Available in high-purity (≥98%) research-grade powder for analytical, formulation, and preclinical applications.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1665-48-1
Cat. No. B1676338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaxalone
CAS1665-48-1
SynonymsMetaxalone;  Skelaxin;  Methaxalonum;  Metaxalon;  Zorane;  AHR 438;  3B2-1432;  I06-0370; 
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCC2CNC(=O)O2)C
InChIInChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)
InChIKeyIMWZZHHPURKASS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in chloroform;  soluble in methanol and 95% ethanol;  practically insoluble in ether
Practically insoluble in water
1.28e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metaxalone 800 mg Tablets: Procurement Specifications for a Centrally-Acting Skeletal Muscle Relaxant


Metaxalone (CAS 1665-48-1) is a centrally-acting skeletal muscle relaxant indicated as an adjunct to rest and physical therapy for acute, painful musculoskeletal conditions [1]. The compound, a white to almost white crystalline powder with empirical formula C12H15NO3 (MW 221.25), exerts its therapeutic effect likely through general central nervous system depression rather than direct action on skeletal muscle contractile mechanisms [2][3]. Metaxalone is commercially available as 800 mg oral tablets and is distinguished from other skeletal muscle relaxants primarily by its non-controlled substance status and relatively favorable sedation profile [4].

Why Class-Level Substitution of Metaxalone with Carisoprodol or Cyclobenzaprine Carries Regulatory and Tolerability Risks


Skeletal muscle relaxants are pharmacologically heterogeneous; despite overlapping indications, they differ substantially in regulatory scheduling, abuse liability, sedative burden, and anticholinergic activity [1][2]. Comparative efficacy studies have not demonstrated superiority of any single agent over another, making selection contingent upon differential safety and abuse-potential profiles [3]. Consequently, substituting metaxalone with carisoprodol introduces federal Schedule IV controlled substance compliance requirements and documented abuse risk, while substitution with cyclobenzaprine may impose a higher sedation and anticholinergic adverse effect burden [4][5]. These divergences make indiscriminate class-level substitution inadvisable in procurement and formulary decisions.

Metaxalone Quantitative Differentiation Evidence: Safety, Sedation, and Formulation Selection Data


Regulatory Scheduling and Abuse Liability: Metaxalone vs. Carisoprodol

Metaxalone carries no DEA scheduling (Schedule None), whereas carisoprodol is classified as a Schedule IV controlled substance at the US federal level effective January 11, 2012, following documented abuse potential and withdrawal syndrome associated with its active metabolite meprobamate [1][2][3]. Carisoprodol abuse increased dramatically in the years preceding federal scheduling, and the drug was removed from the market in Norway in 2008 [2]. This regulatory distinction carries material implications for procurement, inventory controls, and prescribing workflows.

Drug scheduling Abuse liability Controlled substance Regulatory compliance

Comparative Sedative Burden: Metaxalone vs. Cyclobenzaprine

Clinical reviews consistently classify metaxalone and methocarbamol as 'less sedating' agents relative to cyclobenzaprine and tizanidine, whose sedative properties are sufficient to be therapeutically exploited for insomnia secondary to severe muscle spasms [1][2]. Cyclobenzaprine, structurally related to tricyclic antidepressants, produces dose-related sedation and anticholinergic effects including lethargy, confusion, and dry mouth [3]. The differential sedation profile informs product selection where daytime functioning or occupational safety is a priority.

Sedation Adverse effects Tolerability Daytime functioning

Aqueous Solubility and Food-Effect Bioavailability: Metaxalone Formulation Considerations

Metaxalone drug substance exhibits aqueous solubility of less than 50 µg/mL, independent of pH across the physiological GI range, rendering it practically insoluble in aqueous media [1][2]. This low solubility contributes to a pronounced positive food effect: co-administration with a high-fat meal increases Cmax by 177.5% and AUC∞ by 115.4% relative to fasted conditions [3][4]. In contrast, cyclobenzaprine hydrochloride is freely soluble in water, and carisoprodol is slightly soluble (approximately 300 µg/mL at 25°C), eliminating the extreme food-dependent absorption seen with metaxalone [5].

Solubility Bioavailability Food effect Formulation

Metaxalone Dose Proportionality and Half-Life Parameters for PK-Based Selection

Metaxalone exhibits approximately dose-proportional increases in systemic exposure when doubling the dose from 400 mg to 800 mg under fasted conditions, with mean Cmax increasing from 983 ng/mL to 1,816 ng/mL and AUC∞ from 7,479 ng·h/mL to 15,044 ng·h/mL [1][2]. The terminal half-life ranges from 8.0 to 9.0 hours, with substantial inter-individual variability (CV 53-58%). Dose proportionality above 800 mg has not been studied, limiting predictable exposure scaling for higher doses [1].

Pharmacokinetics Dose proportionality Half-life Cmax

CYP2A6-Mediated Metabolic Activation and Cytotoxicity: A Unique Safety Consideration for Metaxalone

Metaxalone undergoes metabolic activation mediated predominantly by CYP2A6 and sulfotransferases, producing reactive metabolites associated with cytotoxicity in primary hepatocyte cultures [1]. Pre-treatment of primary hepatocytes with the CYP2A6 inhibitor methoxsalen or the sulfotransferase inhibitor DCNP significantly decreased susceptibility to metaxalone-induced cytotoxicity [1]. This metabolic activation pathway has been implicated in cases of fatal overdose with documented ischemic hepatitis, representing a safety consideration not uniformly shared across the skeletal muscle relaxant class [1].

Metabolic activation CYP2A6 Cytotoxicity Hepatotoxicity

Improved Bioavailability Formulation: 640 mg Reduced-Dose Metaxalone vs. Conventional 800 mg Tablets

Patent literature discloses oral dosage forms of metaxalone with improved bioavailability in both fed and fasted states, enabling a reduced total dose of 640 mg to achieve bioequivalence to conventional 800 mg formulations [1][2]. The claimed formulation employs a bimodal particle size distribution (micronized and non-micronized metaxalone) with propylene glycol alginate to enhance dissolution and absorption uniformity [1]. This technological differentiation addresses the inherent low aqueous solubility (<50 µg/mL) and pronounced food effect limitations of conventional metaxalone products [3].

Bioavailability Reduced dose Formulation technology Food effect

High-Value Application Scenarios for Metaxalone Based on Differential Evidence


Formulary Selection for Non-Controlled Skeletal Muscle Relaxant Procurement

In healthcare systems or institutional formularies where controlled substance inventory management imposes operational burden, metaxalone's unscheduled status (DEA Schedule None) provides a compliance-advantaged alternative to carisoprodol (Schedule IV controlled substance) without sacrificing the muscle relaxant therapeutic class [1]. This scenario leverages the regulatory differentiation documented in Section 3, reducing administrative overhead associated with DEA recordkeeping, secure storage requirements, and prescribing restrictions [2].

Daytime-Dosed Muscle Relaxant Therapy Requiring Reduced Sedative Burden

For patient populations requiring preservation of daytime alertness and functional capacity (e.g., ambulatory workers, drivers), metaxalone's classification as a 'less sedating' agent, in contrast to the dose-related sedation and anticholinergic burden of cyclobenzaprine, supports its preferential selection [1]. This application directly applies the class-level sedation differentiation evidence, enabling informed procurement decisions where tolerability and functional outcomes outweigh the absence of comparative efficacy data [2].

Formulation Technology Development Addressing Low Solubility and Food-Effect Limitations

Metaxalone's extremely low aqueous solubility (<50 µg/mL) and marked food effect (Cmax increase of 177.5% with high-fat meal) create a well-defined pharmaceutical development opportunity for advanced solid dispersion, micronization, or lipid-based formulation technologies aimed at improving bioavailability and reducing food-dependent variability [1][2]. The existence of patented reduced-dose (640 mg) bioequivalent formulations validates the commercial viability of addressing this solubility-driven differentiation [3].

Overdose Risk Assessment and CYP2A6-Mediated Hepatotoxicity Research

Metaxalone's CYP2A6-dependent metabolic activation to reactive, cytotoxic metabolites—a pathway implicated in fatal overdose cases with ischemic hepatitis—defines a unique research application for studying bioactivation-mediated hepatotoxicity mechanisms [1]. This metabolic liability, not uniformly documented across comparator skeletal muscle relaxants, supports metaxalone's use as a model compound in toxicological investigations of CYP2A6 and sulfotransferase-mediated drug-induced liver injury [1].

Technical Documentation Hub

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